4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide is a compound that belongs to the class of sulfonamides and triazines. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of an amino group, a triazine ring, and a benzenesulfonamide moiety.
Preparation Methods
The synthesis of 4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide typically involves the substitution of chloride ions in cyanuric chloride with 4-aminobenzenesulfonamide. This reaction is carried out in the presence of sodium carbonate as an acid scavenger to neutralize the liberated hydrochloric acid . The reaction is usually performed in an ice bath to control the temperature and ensure the desired product is obtained. Industrial production methods may involve the use of microwave irradiation to achieve higher yields and purity in a shorter time .
Chemical Reactions Analysis
4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the amino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules with potential biological activities.
Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer activities.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide can be compared with other similar compounds, such as:
4-amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a different substituent on the benzenesulfonamide moiety, which may affect its biological activity and chemical properties.
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: This compound has a different substitution pattern on the triazine ring, leading to variations in its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5086-16-8 |
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Molecular Formula |
C15H23N7O2S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H23N7O2S/c1-9(2)17-13-19-14(18-10(3)4)21-15(20-13)22-25(23,24)12-7-5-11(16)6-8-12/h5-10H,16H2,1-4H3,(H3,17,18,19,20,21,22) |
InChI Key |
ZKWUHYTUUNWDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)NC(C)C |
Origin of Product |
United States |
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